molecular formula C9H9N3O B12845191 1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one

1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one

Cat. No.: B12845191
M. Wt: 175.19 g/mol
InChI Key: STKNYZZYYKKJKT-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyrazinium halides .

Scientific Research Applications

1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one stands out due to its unique imidazo[1,2-a]pyrazine scaffold, which imparts distinct biological activities and chemical reactivity. Its potential as an acetylcholinesterase inhibitor and its applications in the detection of metal ions further highlight its uniqueness .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-methylimidazo[1,2-a]pyrazin-8-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6-5-12-4-3-10-8(7(2)13)9(12)11-6/h3-5H,1-2H3

InChI Key

STKNYZZYYKKJKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)C(=O)C

Origin of Product

United States

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